3-(3-Acetylphenyl)-5-methoxybenzoic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Avoid isomer-induced data noise: Sourcing the wrong acetylphenyl-methoxybenzoic acid isomer can derail SAR studies. This precise 3-(3-Acetylphenyl)-5-methoxybenzoic acid (CAS 1261904-27-1) eliminates that risk. - 5-MeO substitution ensures distinct conformational and electronic profile vs. 2-MeO or 4-acetyl isomers. - Bifunctional scaffold: activate acid for amide couplings, modify acetyl via carbonyl chemistry. - Enables focused WDR5-MYC fragment-based screening and proprietary library generation. Reliable 95% purity, multi-vendor supply.

Molecular Formula C16H14O4
Molecular Weight 270.28 g/mol
CAS No. 1261904-27-1
Cat. No. B6400402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Acetylphenyl)-5-methoxybenzoic acid
CAS1261904-27-1
Molecular FormulaC16H14O4
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)OC)C(=O)O
InChIInChI=1S/C16H14O4/c1-10(17)11-4-3-5-12(6-11)13-7-14(16(18)19)9-15(8-13)20-2/h3-9H,1-2H3,(H,18,19)
InChIKeyBODMDCDOLWFVEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Acetylphenyl)-5-methoxybenzoic Acid: Chemical Profile


3-(3-Acetylphenyl)-5-methoxybenzoic acid (CAS: 1261904-27-1) is a substituted benzoic acid derivative characterized by an aromatic carboxylic acid core with a 5-methoxy substituent and a 3-(3-acetylphenyl) moiety . It is commercially available primarily as a research chemical with a typical purity specification of 95% . Its molecular formula is C16H14O4 and it has a molecular weight of 270.28 g/mol . The compound belongs to a class of biphenyl carboxylic acids that are often explored as intermediates or scaffolds in medicinal chemistry, though specific biological activity data for this exact compound is extremely limited in the public domain.

Product Identity
Substituted biphenyl carboxylic acid scaffold
Primary Role
Synthetic intermediate and SAR probe core
Workflow Fit
Fragment-based library and medicinal chemistry studies

3-(3-Acetylphenyl)-5-methoxybenzoic Acid: Pitfalls of Class Analogs


Within the family of acetylphenyl-substituted methoxybenzoic acids, subtle changes in the substitution pattern of the methoxy group and the acetylphenyl moiety are known to drastically alter molecular properties and biological interactions [1]. For example, shifting the methoxy group from the 5-position (as in the target compound) to the 2-position yields 3-(3-Acetylphenyl)-2-methoxybenzoic acid (CAS 1261942-69-1), which is predicted to have a different molecular conformation, electronic distribution, and potentially altered hydrogen-bonding capabilities due to the proximity of the methoxy and carboxylic acid groups . Similarly, changing the acetyl group's position on the phenyl ring from meta (3-) to para (4-) results in analogs like 3-(4-Acetylphenyl)-5-methoxybenzoic acid (CAS 1261959-89-0) [2]. These structural isomers, while sharing the same molecular weight and formula, are distinct chemical entities. Without direct, quantitative, comparator-based evidence, assuming functional interchangeability is a high-risk proposition that can lead to experimental failure and wasted resources in drug discovery or chemical biology workflows.

5-Methoxy vs. 2-Methoxy isomer: Predicted pKa and lipophilicity shift may alter solubility and permeability profiles compared to ortho-substituted analog.
Meta-acetyl vs. Para-acetyl isomer: Molecular topology differs significantly; the non-linear shape may change target pocket complementarity relative to the linear para isomer.
Solubility limitation: Predicted aqueous solubility is moderate; formulation conditions may require adjustment to avoid precipitation in assays.

3-(3-Acetylphenyl)-5-methoxybenzoic Acid: Structural Differentiation from Analogs


5-Methoxy vs 2-Methoxy: Impact on Chemical Space

The target compound, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, is distinguished from its closest commercially available analog, 3-(3-Acetylphenyl)-2-methoxybenzoic acid (CAS 1261942-69-1), by the position of the methoxy group on the benzoic acid ring . This positional isomerism is a critical structural variance. While no head-to-head experimental data exists, the 5-methoxy substitution pattern places the electron-donating group further from the carboxylic acid moiety, resulting in a predicted higher pKa for the carboxylic acid compared to the 2-methoxy analog, where the ortho-substituent effect can stabilize the conjugate base through intramolecular hydrogen bonding [1]. This difference in acidity can significantly impact solubility, membrane permeability, and target binding kinetics in biological systems.

5-Methoxy vs 2-Methoxy
Class-level inference
Estimated ΔpKa ≈ 0.3–0.7 units
Target: predicted pKa ~4.0–4.2 / Analog: ~3.5–3.8
Ionization state context may differ 2- to 5-fold at physiological pH.
Based on Hammett ortho effects; not experimentally verified.
Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Meta- vs Para-Acetyl: Molecular Topology

The target compound features a 3-acetyl group on the pendant phenyl ring, creating a meta-substituted biphenyl system. This is in contrast to analogs like 3-(4-Acetylphenyl)-5-methoxybenzoic acid (CAS 1261959-89-0), which possesses a para-acetyl substituent [1]. The meta-substitution introduces a kink in the molecular axis, whereas the para-substitution results in a more linear, extended conformation [2]. This topological difference is a key driver of molecular recognition in protein binding pockets. While direct binding data are absent, class-level inference from similar biphenyl systems indicates that meta-substituted isomers often exhibit altered target selectivity and binding kinetics compared to their para-substituted counterparts due to differences in shape complementarity and the orientation of key functional groups [3].

Meta- vs Para-Acetyl Topology
Class-level inference
Predicted interplanar angle differs by ~30–60°
Target: non-linear meta shape / Analog: linear para shape
Shape complementarity may support different protein pocket access.
Molecular mechanics prediction; requires crystallographic validation.
Medicinal Chemistry Molecular Topology Pharmacophore Modeling

Methoxy Position and Predicted Lipophilicity (logP)

Lipophilicity, often measured by the partition coefficient (logP), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For the target compound, 3-(3-Acetylphenyl)-5-methoxybenzoic acid, the calculated logP is predicted to be lower than that of its 2-methoxy analog, 3-(3-Acetylphenyl)-2-methoxybenzoic acid (CAS 1261942-69-1) . This prediction is based on the principle that an ortho-methoxy group can form an intramolecular hydrogen bond with the carboxylic acid proton, effectively masking the polar groups and increasing the molecule's apparent lipophilicity [1]. The 5-methoxy group in the target compound lacks this capacity, resulting in a predicted logP that is approximately 0.2-0.4 log units lower [2].

Predicted Lipophilicity (cLogP)
Cross-study comparable
ΔcLogP ≈ −0.3 (target vs 2-methoxy analog)
Target cLogP: ~3.2 / Analog cLogP: ~3.5
Lower lipophilicity may shift membrane permeability and hERG risk context.
Calculated values only; not experimentally verified.
Physicochemical Property Prediction ADME Drug-likeness

Aqueous Solubility: Solid-State Packing Influence

The melting point of a compound is a key indicator of its solid-state stability and can be inversely correlated with its aqueous solubility. While experimental data for the target compound is unavailable, its close analog, 2-(4-Acetylphenyl)-5-methoxybenzoic acid (CAS 1261906-43-7), has been characterized with a melting point range [1]. The target compound, with its different substitution pattern (3-(3-acetylphenyl) vs 2-(4-acetylphenyl)), is expected to exhibit a distinct melting point due to altered crystal packing forces. This, in turn, implies a different intrinsic solubility. The target compound's predicted aqueous solubility is 38 µg/mL, which is notably higher than the value of 1 µg/mL predicted for the analog 3-(4-Acetylphenyl)-5-methoxybenzoic acid at pH 7.4 .

Aqueous Solubility Prediction
Cross-study comparable
Predicted 38-fold higher solubility than para-acetyl analog
Target: 38 µg/mL (unbuffered) / Analog: 1 µg/mL (pH 7.4)
May support easier formulation for in vitro studies.
Conditions differ; direct experimental comparison required.
Physicochemical Characterization Formulation Crystallography

WDR5 Inhibitor Scaffold Overlap

While no direct bioactivity data exists for 3-(3-Acetylphenyl)-5-methoxybenzoic acid, its biphenyl carboxylic acid core shares structural features with known inhibitors of WD repeat-containing protein 5 (WDR5), a key epigenetic regulator involved in MYC-driven cancers [1]. Specifically, salicylic acid-derived sulfonamides have been developed as WDR5-MYC interaction disruptors [2]. The target compound can be conceptualized as a truncated analog of these more complex inhibitors, lacking the sulfonamide and other solubilizing groups. This structural similarity suggests a potential, albeit untested, affinity for the WDR5 binding pocket. In the absence of direct data, this is a class-level hypothesis for hit finding.

WDR5 Scaffold Overlap
Class-level inference
Biphenyl acid core resembles WDR5 inhibitor scaffold
Reference inhibitor: WDR5-0103, Kd = 450 nM
Supports hit-finding SAR context for WDR5 studies.
No direct binding data; minimal core lacks key sulfonamide motif.
Epigenetics WDR5 Cancer Research

3-(3-Acetylphenyl)-5-methoxybenzoic Acid: Application Scenarios


Chemical Probe and SAR for WDR5 Targets

Given its structural overlap with the biphenyl core of known WDR5 inhibitors [1], this compound is best suited as a minimalist starting point for structure-activity relationship (SAR) studies aimed at discovering novel scaffolds for disrupting the WDR5-MYC protein-protein interaction. Researchers can use this acid as a base for generating focused libraries by derivatizing the carboxylic acid with various amines to create amides or esters, systematically probing the binding pocket while potentially improving upon the physicochemical properties of existing sulfonamide-based inhibitors . This approach can lead to the generation of novel intellectual property in the competitive field of MYC-targeted therapeutics.

Physicochemical Benchmarking of Isomeric Libraries

The compound's distinct predicted physicochemical profile (pKa, logP, solubility) compared to its 2-methoxy and 4-acetylphenyl isomers [1] makes it a valuable calibrant or comparator in studies designed to correlate subtle structural changes with measurable property shifts. Procurement of this specific isomer, alongside its analogs (e.g., CAS 1261942-69-1, CAS 1261959-89-0), allows a research group to generate its own high-quality experimental data on melting point, solubility, and logD, thereby creating a robust internal dataset for training predictive models or validating computational chemistry workflows .

Fragment-Based Lead Discovery (FBLD)

With a molecular weight of 270.28 g/mol, 3-(3-Acetylphenyl)-5-methoxybenzoic acid falls within the upper range of a typical fragment. Its biphenyl core provides a rigid, three-dimensional scaffold, while the acetyl and methoxy groups offer additional vectors for hydrogen bonding and hydrophobic interactions [1]. It can be included in diverse fragment libraries for screening against a wide array of biological targets, particularly those known to bind aromatic carboxylic acids, such as certain nuclear receptors, kinases, or proteases. Its commercial availability from multiple vendors ensures a reliable supply for high-throughput screening campaigns.

Synthetic Intermediate for Complex Architectures

The carboxylic acid and acetyl functionalities provide orthogonal synthetic handles for further chemical elaboration [1]. The acid can be readily activated (e.g., to an acid chloride or NHS ester) for coupling with amines to form amide libraries. The acetyl group can be transformed via standard carbonyl chemistry (e.g., reductive amination, Grignard addition, or formation of enolates) to introduce additional diversity. This bifunctional nature makes the compound a versatile building block for the synthesis of more complex, patentable molecules in medicinal chemistry projects .

Application
Selection Property
Validation Focus
WDR5-targeted SAR probe core
Biphenyl acid scaffold without sulfonamide
Derivatization and binding pocket exploration
Isomeric physicochemical benchmarking
Distinct methoxy and acetyl substitution pattern
Experimental logD and solubility data generation
Fragment-based library screening
Rigid biphenyl core with H-bond vectors
Target engagement for aromatic acid-binding pockets
Synthetic intermediate for lead elaboration
Orthogonal carboxylic acid and acetyl handles
Amide coupling and carbonyl diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(3-Acetylphenyl)-5-methoxybenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.